molecular formula C27H44O8 B12061673 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide

3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide

Cat. No.: B12061673
M. Wt: 496.6 g/mol
InChI Key: ZFFFJLDTCLJDHL-UHFFFAOYSA-N
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Description

3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide (hereafter referred to as 3α,20α-DHPG) is a steroid glucuronide conjugate derived from 5β-pregnane, characterized by hydroxyl groups at positions 3α and 20α, with glucuronic acid attached at the 3α position. This compound is classified under the "organic acids and derivatives" category in the HMDB database (HMDB ID: HMDB0010352) and has a molecular formula of C₂₇H₄₄O₈ and a molecular weight of 496.63 g/mol .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[[17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFFJLDTCLJDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Substrate Preparation: 5β-Pregnane-3α,20α-diol

The enzymatic synthesis of PdG begins with the preparation of its precursor, 5β-pregnane-3α,20α-diol (pregnanediol). This compound is obtained through the microbial or hepatic reduction of progesterone via 5β-reductase and 3α-hydroxysteroid dehydrogenase. Industrial-scale production often employs Clostridium innocuum or human liver microsomes, achieving yields of 60–75% under anaerobic conditions at 37°C.

Key Reaction Parameters:

ParameterOptimal Value
Temperature37°C
pH7.4 (phosphate buffer)
Co-factorNADPH (0.5 mM)
Reaction Time24–48 hours

Post-reduction, pregnanediol is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) or recrystallization from acetone, yielding a white crystalline solid with a melting point of 240–242°C.

Glucuronidation Reaction

UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT2B7 and UGT1A4, catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3α-hydroxyl group of pregnanediol. The reaction proceeds in hepatic microsomes or recombinant enzyme systems:

  • Microsomal Incubation :

    • Conditions : 1 mg/mL microsomal protein, 2 mM UDPGA, 50 μM pregnanediol, 37°C, 2 hours.

    • Yield : 40–55% conversion, confirmed via LC-MS.

    • Limitation : Endogenous UGT inhibitors (e.g., flavonoids) may reduce efficiency.

  • Recombinant UGT Systems :

    • Engineered E. coli or insect cells (e.g., Sf9) expressing human UGT2B7 achieve 70–80% conversion by optimizing cell density (OD<sub>600</sub> = 12) and induction time (18 hours).

Chemical Synthesis

Direct Glycosylation of Pregnanediol

Chemical glucuronidation involves coupling pregnanediol with activated glucuronic acid derivatives. The Koenigs-Knorr method is widely employed:

  • Protection of Pregnanediol :

    • The 20α-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl (2.2 equiv) and imidazole (3.0 equiv) in DMF (0°C, 12 hours).

    • Yield : >90% (monitored by TLC, R<sub>f</sub> = 0.7 in CH<sub>2</sub>Cl<sub>2</sub>/MeOH 95:5).

  • Glucuronic Acid Activation :

    • Methyl-1-bromo-1-deoxy-α-D-glucuronate (1.5 equiv) is prepared by treating methyl D-glucuronate with HBr/AcOH.

  • Coupling Reaction :

    • Protected pregnanediol (1.0 equiv), activated glucuronate (1.2 equiv), and Ag<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in anhydrous toluene (reflux, 8 hours).

    • Yield : 50–60% after column chromatography (SiO<sub>2</sub>, hexane/acetone 4:1).

  • Deprotection :

    • TBDMS removal with tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF (0°C, 1 hour).

    • Ester hydrolysis using LiOH (2.0 equiv) in THF/H<sub>2</sub>O (3:1, 12 hours).

    • Final Yield : 35–40%.

Purification and Characterization

Chromatographic Techniques

Crude PdG is purified via:

  • Size-Exclusion Chromatography : Sephadex LH-20 (MeOH/H<sub>2</sub>O 1:1), resolving PdG (MW 496.6 g/mol) from unreacted pregnanediol (MW 320.5 g/mol).

  • HPLC : C18 column (5 μm, 250 × 4.6 mm), isocratic elution with 30% acetonitrile/0.1% TFA, retention time = 12.3 minutes.

Analytical Validation

MethodParametersReference Standard
NMR (600 MHz) δ 0.68 (s, 18-CH<sub>3</sub>), δ 3.48 (m, glucuronide H-1)HMDB0010352
Mass Spectrometry ESI-MS: m/z 497.3 [M+H]<sup>+</sup>PubChem CID 3531157
Melting Point 198–200°C (decomposes)

Biotechnological Advances

Whole-Cell Biocatalysis

Recent studies utilize Saccharomyces cerevisiae co-expressing UGT2B7 and sucrose synthase (for UDPGA regeneration). This system achieves 85% conversion with 10 mM pregnanediol in 48 hours, reducing UDPGA costs by 70%.

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of UGT2B7 retain 90% activity after 10 cycles, enabling continuous PdG production in packed-bed reactors .

Chemical Reactions Analysis

3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biochemical Properties and Formation

3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide is synthesized in the liver through the action of UDP-glucuronosyltransferases, which facilitate glucuronidation. This process enhances the compound's solubility, allowing for easier excretion via the kidneys. The molecular formula is C27H44O8C_{27}H_{44}O_8 with a molecular weight of approximately 496.63 g/mol.

Primary Applications

  • Biomarker for Pregnancy
    • The metabolite's levels are monitored to assess reproductive status in both humans and animals. Elevated concentrations are often associated with pregnancy, making it a useful marker for reproductive health monitoring .
  • Steroid Hormone Regulation
    • It plays a crucial role in progesterone metabolism. The presence of this glucuronide indicates the metabolic processing of progesterone, which is vital during pregnancy .
  • Metabolomics Studies
    • Research indicates that variations in the excretion rates of 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide can reflect hormonal changes during different phases of the menstrual cycle or pregnancy .

Case Study: Monitoring Pregnancy

A study analyzed urine samples from pregnant women to determine levels of various metabolites, including 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide. Results indicated a significant increase in this metabolite during early pregnancy stages, correlating with progesterone levels and indicating its potential as a reliable biomarker for monitoring gestational health .

Metabolomic Profiling

In metabolomic studies aimed at understanding small-for-gestational-age outcomes, researchers found that 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide levels varied significantly among participants. This variability suggests its potential role in predicting adverse pregnancy outcomes based on hormonal profiles .

Mechanism of Action

The mechanism of action of 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide involves its role as a metabolite in steroid metabolism. It is formed through the glucuronidation of 3-alpha,20-alpha-dihydroxy-5-beta-pregnane by UDP glucuronyltransferase in the liver . This process helps in the detoxification and excretion of steroid hormones, facilitating their removal from the body.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: 5β-Pregnane Derivatives

Pregnanediol 3α-O-β-D-Glucuronide
  • Structure : Shares the 5β-pregnane backbone with hydroxyl groups at 3α and 20α positions, conjugated to glucuronic acid at 3α.
  • Function : Used as a biomarker for progesterone metabolism, particularly in monitoring luteal phase activity in humans and cattle .
5β-Pregnane-3α,20α-diol 3-glucuronide
  • Role : A urinary metabolite used to assess hepatic detoxification capacity and steroid excretion efficiency.
  • Analytical Overlap : Shares similar GC-MS and HPLC profiles with 3α,20α-DHPG, necessitating advanced techniques like tandem MS for differentiation .

Functional Analogues: Steroid and Neuroactive Glucuronides

3α-Androstanediol Glucuronide
  • Structure : Derived from androstanediol (a C₁₉ steroid), glucuronidated at the 3α position.
  • Function : A biomarker for hirsutism and hyperandrogenism in women. Elevated levels correlate with 5α-reductase activity .
  • Contrast : Unlike 3α,20α-DHPG, it lacks the 20α-hydroxyl group and is associated with androgen metabolism rather than progesterone pathways .
Morphine-3-Glucuronide
  • Structure : Opioid metabolite with glucuronidation at the 3-hydroxyl position of morphine.
  • Function : Exhibits neuroexcitatory effects (e.g., hyperalgesia) despite structural similarities to steroid glucuronides .
  • Key Difference: Pharmacodynamic effects are mediated through non-steroid receptors (e.g., opioid receptors), highlighting functional divergence from 3α,20α-DHPG .

Non-Steroidal Glucuronides: Flavonoid Conjugates

Quercetin 3-Glucuronide
  • Structure: Flavonoid glycoside with glucuronic acid at the 3-OH position.
  • Function : Antioxidant and anti-inflammatory agent; major metabolite of quercetin in humans.
  • Bioavailability : ~35% oral bioavailability, significantly higher than its aglycone form .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Biological Role Key References
3α,20α-DHPG C₂₇H₄₄O₈ 496.63 Reproductive monitoring, GDM biomarker
Pregnanediol 3α-O-β-D-Glucuronide C₂₇H₄₄O₈ 496.63 Luteal phase tracking in cattle/humans
3α-Androstanediol Glucuronide C₂₅H₃₈O₈ 466.57 Hirsutism biomarker
Morphine-3-Glucuronide C₂₃H₂₅NO₉ 483.45 Neuroexcitatory metabolite
Quercetin 3-Glucuronide C₂₁H₁₈O₁₂ 478.36 Antioxidant, anti-inflammatory

Research Findings and Clinical Implications

  • Metabolic Pathways: 3α,20α-DHPG is produced via hepatic UGT-mediated glucuronidation, a process shared with morphine-3-glucuronide but distinct from flavonoid conjugation, which involves intestinal and microbial enzymes .
  • Disease Associations : In GDM, 3α,20α-DHPG levels are dysregulated alongside sulfated steroids, suggesting a compensatory mechanism to enhance steroid excretion .
  • Analytical Challenges : Co-elution with structurally similar glucuronides (e.g., pregnanediol glucuronide) requires LC-MS/MS for unambiguous identification .

Biological Activity

3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide (abbreviated as DHPG) is a significant human metabolite derived from the steroid hormone progesterone. It plays a crucial role in the metabolism and regulation of steroid hormones, particularly in relation to reproductive health. This article explores the biological activity of DHPG, including its synthesis, metabolic pathways, physiological roles, and implications in various health conditions.

Synthesis and Metabolism

DHPG is synthesized in the liver through the action of UDP-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process. This biochemical modification enhances the compound's solubility, facilitating its excretion via the kidneys. The molecular formula of DHPG is C27H44O8, with a molecular weight of approximately 496.63 g/mol .

Key Metabolic Pathway:

  • Glucuronidation Reaction : The process involves the transfer of glucuronic acid to the hydroxyl group at the C-3 position of pregnanediol, leading to increased hydrophilicity and easier elimination from the body.

Biological Functions

DHPG is primarily involved in:

  • Regulation of Steroid Hormones : It serves as a metabolite of progesterone, indicating its role in hormone regulation during pregnancy and menstrual cycles. Elevated levels of DHPG are often associated with pregnancy and can be used as a biomarker for monitoring reproductive health .
  • Detoxification : As a glucuronide conjugate, DHPG assists in detoxifying xenobiotics and endogenous compounds by increasing their solubility for renal excretion .

Physiological Implications

Research indicates that DHPG interacts with various biological systems:

  • Hormonal Changes : Its excretion rates are influenced by hormonal fluctuations during pregnancy and menstrual cycles, affecting its bioavailability and activity within the body.
  • Reproductive Health Monitoring : DHPG levels can provide insights into reproductive status and are particularly relevant in assessing conditions such as fetal growth restriction and other pregnancy complications .

Case Studies and Research Findings

Numerous studies have highlighted the significance of DHPG in clinical settings:

  • Metabolomic Profiles in Pregnancy :
    • A study involving maternal serum metabolomic analysis identified differences in metabolite concentrations between cases of poor pregnancy outcomes and controls. DHPG was among the metabolites that exhibited significant variations, indicating its potential role as a biomarker for assessing fetal health .
  • Impact on Reproductive Outcomes :
    • Research has demonstrated that alterations in DHPG levels correlate with reproductive health issues, such as intrauterine growth restriction (IUGR). Elevated concentrations were linked to adverse outcomes, suggesting that monitoring DHPG could aid in early detection of complications .

Comparative Analysis

The following table summarizes key metabolites related to DHPG and their biological significance:

Compound NameMolecular FormulaUnique Features
DHPG (3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide) C27H44O8Major metabolite of progesterone; biomarker for reproductive health.
Pregnanediol C21H36O2Precursor to glucuronides; involved in steroid metabolism.
Estriol C18H24O3Major estrogen metabolite; differs significantly in function.

Q & A

Basic: What analytical methods are recommended for quantifying 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide in biological matrices?

Methodological Answer:

  • Fluoroenzymeimmunoassay (FEIA): A competitive solid-phase FEIA using glucose-6-phosphate dehydrogenase-labeled antigen and cellulose-bound secondary antibodies enables direct quantification in diluted urine. Sensitivity reaches 30–35 pg per assay, with strong correlation (r = 0.98) to radioimmunoassay results .
  • GC-MS: Non-derivatized GC-MS analysis under 70 eV positive ion mode provides predicted fragmentation patterns (e.g., m/z 496.3 for molecular ion). However, experimental validation is required due to inherent prediction limitations .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): While not explicitly detailed in evidence, LC-MS is recommended for structural confirmation, leveraging the compound’s exact mass (496.3036 Da) and glucuronide-specific fragmentation .

Basic: How can specificity be ensured when detecting this compound amid structurally similar steroid glucuronides?

Methodological Answer:

  • Chromatographic Separation: Optimize reverse-phase HPLC conditions using C18 columns and gradient elution to resolve co-eluting isomers (e.g., 3-alpha vs. 20-alpha glucuronides).
  • High-Resolution Mass Spectrometry (HRMS): Employ HRMS to distinguish isotopic patterns (e.g., C27H44O8 vs. C25H36O8 analogs) and confirm exact mass (496.3036 Da) .
  • Antibody Cross-Reactivity Testing: Validate immunoassays against structurally related metabolites (e.g., androstanediol glucuronides) to rule out interference .

Advanced: What challenges arise in elucidating the biosynthetic pathways of this compound?

Methodological Answer:

  • Enzyme Specificity: Identify UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. For example, UGT2B7 is implicated in similar steroid conjugations but requires isoform-specific activity assays .
  • Tissue-Specific Metabolism: Use adrenal and ovarian venous effluents to trace biosynthesis routes, as dexamethasone suppression studies reveal adrenal contributions to 5α-reduced C19 conjugates .
  • Isotopic Labeling: Incorporate deuterated precursors (e.g., D9-labeled substrates) in in vitro hepatocyte models to track glucuronidation kinetics .

Advanced: How can structural ambiguities in glucuronide conjugates be resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign anomeric proton signals (e.g., β-D-glucuronide protons at δ 4.5–5.0 ppm) to confirm glycosidic linkage positions (3-alpha vs. 20-alpha) .
  • Comparative Databases: Cross-reference with lipidomics databases (e.g., LMSD entry LMST05010073) to validate fragmentation patterns and retention times .
  • Synthetic Standards: Use chemically synthesized analogs (e.g., 3-beta vs. 3-alpha glucuronides) as internal references to eliminate ambiguity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
  • First Aid: For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation. Avoid inducing vomiting if ingested .
  • Storage: Store at -20°C in airtight containers to prevent degradation .

Advanced: What experimental designs are optimal for studying its role in endocrine regulation?

Methodological Answer:

  • Longitudinal Urinary Profiling: Collect pre-breakfast urine samples across menstrual cycles to correlate levels with luteal phase function and ovulation .
  • Knockout Models: Use UGT2B7-deficient cell lines to assess glucuronidation dependency and hormonal feedback mechanisms .
  • Receptor Binding Assays: Test interactions with progesterone or glucocorticoid receptors via competitive radioligand binding studies to identify functional roles .

Advanced: How should researchers address discrepancies in metabolic flux studies involving this compound?

Methodological Answer:

  • Multi-Omics Integration: Combine metabolomics (quantitative LC-MS) with transcriptomics (UGT expression profiling) to reconcile flux data with enzyme activity .
  • Adulterant Controls: Account for matrix effects (e.g., urine oxidants like NaOCl) that may degrade glucuronides, using stabilization agents (e.g., ascorbic acid) .
  • Inter-Laboratory Validation: Share protocols for FEIA or LC-MS across labs to standardize quantification and mitigate technical variability .

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